molecular formula C14H15NO4 B1505102 Ethyl 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylate CAS No. 668971-91-3

Ethyl 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B1505102
CAS No.: 668971-91-3
M. Wt: 261.27 g/mol
InChI Key: RCCXOAUTCRKBIC-UHFFFAOYSA-N
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Description

Ethyl 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylate is a heterocyclic ester featuring a 1,2-oxazole core substituted at position 5 with a 2-ethoxyphenyl group and at position 3 with an ethoxycarbonyl moiety. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence electronic, steric, and solubility properties.

Properties

IUPAC Name

ethyl 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-17-12-8-6-5-7-10(12)13-9-11(15-19-13)14(16)18-4-2/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCXOAUTCRKBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=NO2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701704
Record name Ethyl 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668971-91-3
Record name Ethyl 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Ethyl 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylate has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Structural Modifications on the Oxazole Core

Ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate ()
  • Structural Difference : Replacement of the 1,2-oxazole core with a 1,2,4-oxadiazole ring.
  • Impact : The oxadiazole ring enhances hydrolytic stability, as evidenced by a 94% yield after ester hydrolysis to the carboxylic acid derivative. The molecular weight (235.1 g/mol, [M+H]+) is marginally lower than typical oxazole analogs due to the nitrogen-rich oxadiazole system .
Ethyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate ()
  • Structural Difference : A bromomethyl substituent at position 5 instead of the 2-ethoxyphenyl group.
  • Impact : Introduces a reactive site for further alkylation or cross-coupling reactions. The molecular weight (234.05 g/mol) is comparable, but the bromine atom increases density and reactivity .

Substituent Variations on the Aromatic Ring

Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate ()
  • Structural Difference : Methoxy group at the para position of the phenyl ring instead of ortho.
  • The molecular formula (C13H13NO4) suggests a molecular weight of ~247.25 g/mol, slightly higher than the ortho-substituted analog .
Ethyl 5-(2,3,4-trifluorophenyl)-1,2-oxazole-3-carboxylate ()
  • Structural Difference : Trifluorophenyl group at position 3.
  • Impact : Fluorine atoms increase lipophilicity (ClogP ~2.5) and metabolic stability. The molecular weight (271.20 g/mol) is significantly higher due to fluorine atoms .
Ethyl 5-{3-[(4-methoxyphenyl)methoxy]phenyl}-1,2-oxazole-3-carboxylate (S-18B, )
  • Structural Difference : A 4-methoxyphenylmethoxy group appended to the phenyl ring.
  • The added methoxy group may influence π-π stacking interactions in biological systems .
Ethyl 5-(pyridin-3-yl)-1,2-oxazole-3-carboxylate ()
  • Structural Difference : Replacement of the phenyl ring with a pyridinyl group.
  • Impact : Introduces a basic nitrogen atom, improving aqueous solubility (calculated LogP ~1.2 vs. ~2.5 for phenyl analogs). The molecular formula (C11H10N2O3) gives a molecular weight of 218.21 g/mol, lower than phenyl-substituted analogs .
Acrosin Inhibitors ()
  • Ethyl 5-(4-benzamidophenyl)-1,2-oxazole-3-carboxylate : IC50 = 460,000 nM.
  • Ethyl 5-[4-[(4-chlorobenzoyl)amino]phenyl]-1,2-oxazole-3-carboxylate: IC50 = 380,000 nM.
  • Comparison : The chloro-substituted derivative shows marginally better inhibitory potency, likely due to enhanced electron-withdrawing effects stabilizing enzyme interactions. Both analogs highlight the importance of aryl substituents in modulating activity .
Ethyl 5-(hydroxymethyl)-1,2-oxazole-3-carboxylate ()
  • Structural Difference : Hydroxymethyl group at position 4.
  • Impact: Increases hydrophilicity (LogP ~0.8) and introduces hydrogen-bonding capacity.
Ethyl 5-(trifluoromethyl)-1,2-oxazole-3-carboxylate ()
  • Structural Difference : Trifluoromethyl group at position 5.
  • Impact : The electron-withdrawing CF3 group lowers pKa of the oxazole ring, enhancing metabolic stability. Molecular weight (209.12 g/mol) is lower than ethoxyphenyl analogs, favoring better bioavailability .

Biological Activity

Ethyl 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and antioxidant properties, and discusses its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features an oxazole ring that contributes to its biological activities. The presence of the ethoxy group enhances its lipophilicity, potentially improving membrane permeability and biological interactions.

1. Antimicrobial Activity

Research indicates that compounds with similar oxazole structures exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains:

Microorganism Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansModerate antifungal activity

The mechanism of action may involve the inhibition of specific bacterial enzymes or interference with cell wall synthesis.

2. Anticancer Activity

Studies have shown that this compound can influence cancer cell viability. For instance, it has been tested against human cancer cell lines, demonstrating cytotoxic effects:

Cell Line IC50 (µM) Observation
HeLa (cervical)15.4Significant cytotoxicity observed
MCF7 (breast)22.3Moderate cytotoxicity

The anticancer mechanism may involve apoptosis induction and cell cycle arrest.

3. Antioxidant Activity

The compound has also been assessed for its antioxidant potential using various assays:

Assay Type Result Reference
DPPH Scavenging70% inhibition at 100 µM
ABTS AssayComparable to ascorbic acid at similar concentrations

The antioxidant activity is likely due to the presence of hydroxyl groups that can donate electrons to neutralize free radicals.

The biological activity of this compound is attributed to its interaction with specific molecular targets. In antimicrobial research, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer therapy, it could modulate signaling pathways related to apoptosis and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the oxazole ring or the ethoxy group can significantly affect potency and selectivity:

  • Substitution Effects: Variations in substituents on the phenyl ring can enhance or diminish activity.
  • Lipophilicity: Increasing lipophilicity generally improves membrane permeability but may affect selectivity.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy: A study demonstrated that derivatives of this compound showed enhanced antibacterial activity against resistant strains of bacteria.
  • Cancer Treatment: A case study involving MCF7 cells showed that treatment with this compound led to a significant reduction in cell viability, indicating its potential as an anticancer agent.

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylate typically involves:

  • Formation of the oxazole ring via cyclization reactions.
  • Introduction of the 2-ethoxyphenyl substituent through aromatic substitution or coupling reactions.
  • Esterification to form the ethyl carboxylate group.

These steps are often performed sequentially or in tandem depending on the specific synthetic route.

Specific Preparation Approaches

Cyclization of α-Acylaminoketones or α-Acylaminonitriles

One classical method for oxazole synthesis involves cyclization of α-acylaminoketones or related precursors. For this compound, the 2-ethoxyphenyl group can be introduced via the corresponding substituted aldehyde or ketone in the precursor stage.

  • The reaction proceeds under acidic or basic conditions to promote ring closure.
  • Esterification is typically carried out either before or after cyclization to yield the ethyl carboxylate.

Palladium-Catalyzed Coupling Reactions

A notable modern approach involves palladium-catalyzed coupling reactions, such as Suzuki or direct arylation, to attach the 2-ethoxyphenyl group onto an oxazole ring precursor.

  • For example, palladium diacetate with tri-tert-butylphosphonium tetrafluoroborate as ligand, potassium carbonate as base, in dry toluene solvent at elevated temperatures (e.g., 110°C) under inert atmosphere has been used to couple ethyl oxazole-5-carboxylate with aryl bromides bearing ethoxy substituents.
  • This method can yield the target compound with moderate yields (e.g., 23-29%) after chromatographic purification.

Ester Hydrolysis and Re-esterification

In some protocols, ethyl esters are prepared via ester hydrolysis of corresponding carboxylic acid intermediates followed by re-esterification.

  • Hydrolysis is carried out using lithium hydroxide monohydrate in aqueous solution at ambient temperature (25°C) for several hours (6.5 h), followed by acidification and crystallization to isolate the acid intermediate.
  • Subsequent esterification with ethanol under acidic conditions regenerates the ethyl ester functionality.

Detailed Reaction Conditions and Yields

Preparation Step Reagents & Conditions Yield (%) Notes
Palladium-catalyzed coupling Pd(OAc)2 (palladium diacetate), [P(t-Bu)3H]BF4, K2CO3, dry toluene, 110°C, inert atmosphere, 8-24 h 23-29 Coupling of ethyl oxazole-5-carboxylate with aryl bromides bearing ethoxy groups; chromatographic purification required
Ester hydrolysis Lithium hydroxide monohydrate in water, 25°C, 6.5 h; followed by acidification with HCl and crystallization 87.5 Large-scale process for hydrolyzing ethyl oxazolecarboxylate to acid intermediate; high purity product obtained
Enzymatic amidation (alternative) 1-Isopropylpiperazine and ethyl oxazole-5-carboxylate in cyclopentyl methyl ether, 55°C, 28.75 h, lipase TL catalyst 76 Biocatalytic amidation yielding related derivatives; may be adapted for ester formation

Research Findings and Analytical Data

  • The palladium-catalyzed coupling reactions are sensitive to ligand choice, base, and temperature, influencing yields and purity.
  • Hydrolysis and crystallization steps are optimized to maintain temperature control below 25°C to prevent decomposition.
  • Purification is typically achieved by column chromatography on silica gel using gradients of ethyl acetate/hexanes or acetone/DCM mixtures.
  • Characterization data such as ^1H NMR and ^13C NMR confirm the structure, with characteristic signals for oxazole protons and ethoxy substituents.
  • High-resolution mass spectrometry (HRMS) data corroborate the molecular formula and purity.

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Palladium-catalyzed coupling Pd(OAc)2, [P(t-Bu)3H]BF4, K2CO3, dry toluene, 110°C 23-29 Direct arylation, versatile Moderate yield, requires inert atmosphere
Hydrolysis + Re-esterification LiOH·H2O, water, 25°C, acidification with HCl 87.5 High yield, scalable Multi-step, requires careful pH control
Enzymatic amidation Lipase TL, cyclopentyl methyl ether, 55°C 76 Mild conditions, selective Longer reaction time, enzyme cost

Q & A

Q. What are the optimal synthetic pathways for Ethyl 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylate, and how are critical parameters like temperature and pH controlled to maximize yield?

The synthesis typically involves multi-step reactions, including cyclocondensation and esterification. For example, ester hydrolysis of intermediates like ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate under controlled conditions (e.g., acidic or basic catalysis) can yield high-purity products. Reaction parameters such as temperature (maintained at 60–80°C) and pH (adjusted to 7–9 for hydrolysis) are critical to minimize side reactions and optimize yields. Precursor purification via column chromatography is often required .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming functional groups and substitution patterns. X-ray crystallography, using software like SHELX for structure refinement, provides precise atomic coordinates and bond geometries. Mass spectrometry (ESI-MS) validates molecular weight, while IR spectroscopy identifies key vibrational modes (e.g., C=O stretching at ~1700 cm⁻¹) .

Q. How do the functional groups in this compound influence its chemical reactivity?

The ethoxy group on the phenyl ring enhances electron density, making the aromatic system prone to electrophilic substitution. The oxazole ring’s nitrogen atoms participate in hydrogen bonding, affecting solubility and intermolecular interactions. The ester moiety allows derivatization via hydrolysis or nucleophilic substitution, enabling the synthesis of carboxylic acid derivatives or amides .

Advanced Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions on the oxazole ring in this compound?

Regioselectivity is governed by electronic and steric factors. Computational studies (e.g., DFT calculations) reveal that electron-withdrawing groups on the oxazole ring direct nucleophiles to the less hindered C-4 position. Experimental kinetic data corroborate this, showing higher reaction rates at C-4 compared to C-5 under basic conditions .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). Meta-analyses comparing IC₅₀ values across studies, coupled with standardized dose-response protocols, can identify outliers. Structural analogs (e.g., bromo or chloro substitutions) should be tested in parallel to isolate substituent effects .

Q. What computational strategies predict the electronic effects of substituents on the oxazole ring’s reactivity?

Density Functional Theory (DFT) simulations model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attacks. Molecular docking studies assess how substituents like the ethoxyphenyl group modulate binding affinities to biological targets (e.g., enzymes). These models guide synthetic prioritization of derivatives with desired electronic profiles .

Q. What experimental designs mitigate side reactions during the synthesis of this compound derivatives?

Sequential protection-deprotection strategies for reactive groups (e.g., hydroxyl or amine) minimize cross-reactivity. Real-time monitoring via TLC or HPLC ensures intermediate stability. For example, protecting the hydroxymethyl group in analogs like Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate prevents oxidation during esterification .

Q. Methodological Notes

  • Synthesis Optimization : Multi-step reactions require strict control of stoichiometry and solvent polarity (e.g., DMF for polar intermediates) .
  • Structural Analysis : SHELX-based refinement is critical for resolving twinning or disorder in crystallographic data .
  • Biological Assays : Use structure-activity relationship (SAR) matrices to correlate substituent effects with activity trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylate
Reactant of Route 2
Ethyl 5-(2-ethoxyphenyl)-1,2-oxazole-3-carboxylate

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